

Technical Guide: Research Applications of 2-(2-Amino-1-hydroxypropyl)phenol

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Compound of Interest

Compound Name: 2-(2-Amino-1-hydroxypropyl)phenol
CAS No.: 775526-57-3
Cat. No.: B2586077

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Common Designation: ortho-Hydroxynorephedrine / 2-Hydroxynorephedrine CAS Registry Number: 775526-57-3 (Generic/Racemic) Molecular Formula: $C_9H_{13}NO_2$ Molecular Weight: 167.21 g/mol

Part 1: Executive Summary & Chemical Profile

2-(2-Amino-1-hydroxypropyl)phenol is a "privileged scaffold" in medicinal chemistry, representing the ortho-isomer of the sympathomimetic amine Metaraminol (Aramine) and the neurotransmitter analog Octopamine. Unlike its meta and para counterparts, which are extensively documented as direct adrenergic agonists, the ortho-isomer serves a distinct role in research as a steric probe for G-protein coupled receptors (GPCRs) and a versatile synthetic precursor for benzoxazine heterocycles.

This guide details the technical utility of this molecule in three domains:

- **Synthetic Chemistry:** As a bifunctional building block for 1,4-benzoxazines.

- Pharmacology: As a tool for mapping the steric tolerance of the adrenergic orthosteric binding pocket.
- Metabolic Analysis: As a reference standard for the complex metabolism of phenethylamine-class drugs.

Stereochemical Considerations

The molecule possesses two chiral centers (C1 and C2), resulting in four potential stereoisomers:

- (1R,2S) and (1S,2R) — Erythro pair (related to Norephedrine).
- (1R,2R) and (1S,2S) — Threo pair (related to Norpseudoephedrine).
- Note: Research applications often utilize the racemic mixture for initial screening, but enantioselective synthesis is required for precise receptor affinity mapping.

Part 2: Synthetic Utility & Heterocycle Formation

The primary synthetic application of **2-(2-Amino-1-hydroxypropyl)phenol** lies in its ability to undergo intramolecular cyclization. The proximity of the phenolic hydroxyl (-OH) and the side-chain amine (-NH₂) allows for the rapid formation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines, a core structure found in various anticoagulants and neuroprotective agents.

Protocol 1: Synthesis via Nitroaldol (Henry) Reaction

This protocol describes the "ground-up" synthesis of the target molecule from commercially available precursors, ensuring high atom economy.

Reagents:

- Salicylaldehyde (2-Hydroxybenzaldehyde)
- Nitroethane
- Ammonium Acetate (Catalyst)
- Lithium Aluminum Hydride (LiAlH₄) or Palladium on Carbon (Pd/C)

- Anhydrous THF

Step-by-Step Methodology:

- Nitroaldol Condensation:
 - Dissolve Salicylaldehyde (1.0 eq) and Nitroethane (5.0 eq) in glacial acetic acid.
 - Add Ammonium Acetate (0.5 eq) and reflux at 100°C for 4 hours.
 - Mechanism:[1][2][3] The base deprotonates nitroethane, generating a nitronate anion that attacks the aldehyde carbonyl.
 - Critical Checkpoint: Monitor TLC for the disappearance of the aldehyde. The product is typically a yellow crystalline solid (nitroalkene).
 - Purification: Recrystallize from ethanol to isolate 2-(2-nitro-1-propenyl)phenol.
- Reduction (Double Reduction):
 - Prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous THF under Argon atmosphere.
 - Dropwise add the nitroalkene solution (dissolved in THF) at 0°C.
 - Reflux for 12 hours. LiAlH₄ reduces both the alkene (C=C) and the nitro group (NO₂) while leaving the phenol ring intact (though initially formed as a phenoxide salt).
 - Quenching: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.
 - Validation: The final product is the amino-alcohol.[2] Verify via ¹H-NMR (Look for doublet methyl at ~1.0 ppm and methine signals at ~3.5-4.5 ppm).

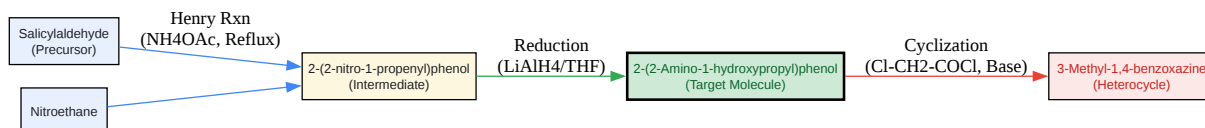
Protocol 2: Cyclization to Benzoxazine

Objective: Convert **2-(2-Amino-1-hydroxypropyl)phenol** into a heterocycle.

- Chloroacetylation: React the target amine with Chloroacetyl chloride in the presence of K₂CO₃ (mild base) in acetone.

- Cyclization: The phenolic oxygen attacks the alpha-carbon of the chloroacetyl group (or vice versa, depending on pH), followed by amide formation or direct alkylation, closing the ring to form the morpholine-like structure fused to benzene.

Visualization: Synthesis & Cyclization Pathway



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Caption: Figure 1. Synthetic route from Salicylaldehyde to the target amino-alcohol and subsequent cyclization to benzoxazine scaffolds.

Part 3: Pharmacological Applications (Adrenergic Research)[1][2][4][5]

In drug discovery, **2-(2-Amino-1-hydroxypropyl)phenol** acts as a critical negative control and steric probe.

Structure-Activity Relationship (SAR) Studies

Adrenergic receptors (α and β) generally require a meta-hydroxyl (like Phenylephrine) or para-hydroxyl (like Synephrine) or a catechol (3,4-dihydroxy) for maximal binding affinity.

- The Ortho-Probe: By moving the hydroxyl group to the ortho position (2-position), researchers can test the spatial constraints of the receptor's serine-residue binding network.
- Hypothesis Testing: If a novel adrenergic ligand retains potency with an ortho-hydroxyl, it suggests the binding pocket has significant plasticity or an alternative binding mode (e.g., hydrophobic interaction dominating over hydrogen bonding).

False Neurotransmitter Precursor

Similar to meta-hydroxynorephedrine (Metaraminol), the ortho-isomer can be taken up by amine transporters (NET/DAT), stored in synaptic vesicles, and released upon stimulation.

- Application: It is used in in vitro synaptosome preparations to study the displacement of endogenous norepinephrine. Because it activates post-synaptic receptors weakly (lower efficacy), it acts as a "functional antagonist" or false transmitter, reducing sympathetic tone.

Part 4: Analytical Standardization (Metabolomics)

The molecule is a requisite reference standard for identifying minor metabolites of amphetamine-class stimulants and certain anti-arrhythmic drugs.

Protocol 3: GC-MS Derivatization

Because the molecule contains polar groups (-OH, -NH₂), it is non-volatile and requires derivatization for Gas Chromatography-Mass Spectrometry (GC-MS).

Reagents:

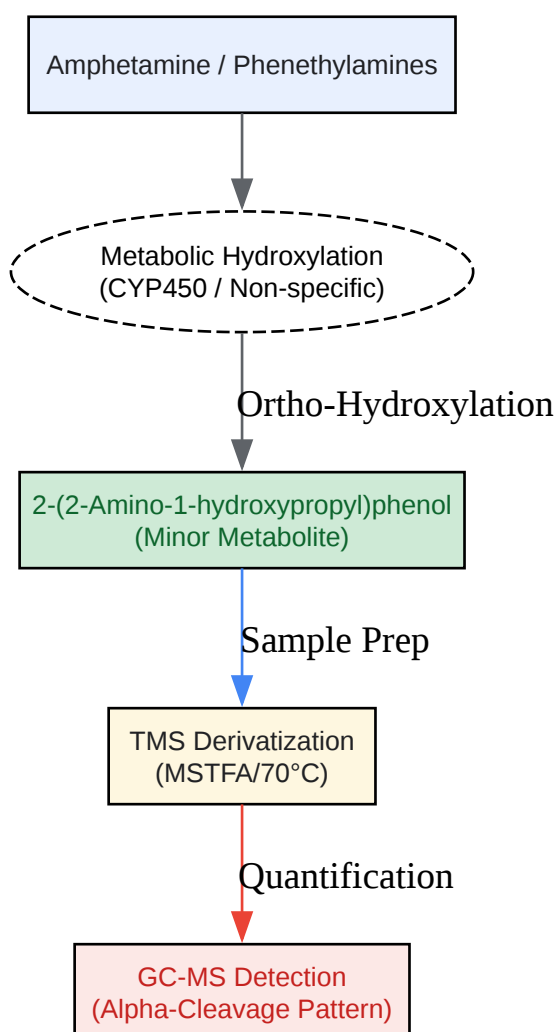
- MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
- TMCS (Trimethylchlorosilane) - 1% Catalyst
- Pyridine (Solvent)

Workflow:

- Sample Prep: Evaporate the sample containing **2-(2-Amino-1-hydroxypropyl)phenol** to dryness under nitrogen.
- Reconstitution: Add 50 µL of Pyridine and 50 µL of MSTFA + 1% TMCS.
- Incubation: Heat at 70°C for 30 minutes. This converts the -OH and -NH₂ groups into Trimethylsilyl (TMS) ethers/amines.
- Analysis: Inject 1 µL into GC-MS (Splitless).

- Target Ions: Look for the molecular ion [M+] shifted by +144 Da (due to two TMS groups) or +216 Da (if three, including phenol).
- Fragmentation Pattern: Expect strong alpha-cleavage peaks characteristic of phenethylamines (m/z 44, 58, or TMS-modified equivalents).

Visualization: Metabolic & Analytical Logic



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Caption: Figure 2. Analytical workflow for identifying the target as a metabolic byproduct using GC-MS.

References

- Smith, M. B., & March, J. (2007). *March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure*. Wiley-Interscience.
- Kalir, A., & Pelah, Z. (1967). "1-Phenyl-2-amino-3-hydroxypropane and related compounds." *Israel Journal of Chemistry*, 5(5), 223-229. [Link](#) (Foundational synthesis of hydroxy-amino-propyl phenols).
- Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." *Journal of Medicinal Chemistry*, 30(1), 1-12. (Discusses SAR of phenethylamines and the effect of ring substitution positions).
- Musacchio, J. M., Kopin, I. J., & Weise, V. K. (1965). "Subcellular distribution of some sympathomimetic amines and their beta-hydroxylated derivatives in the rat heart." *Journal of Pharmacology and Experimental Therapeutics*, 148(1), 22-28. [Link](#) (Establishes the "false neurotransmitter" concept for hydroxylated phenethylamines).
- Noggle, F. T., & Clark, C. R. (1986). "Liquid chromatographic and mass spectrometric analysis of N-substituted 1-(3,4-methylenedioxyphenyl)-2-propanamines." *Journal of Chromatographic Science*, 24(1), 19-24. (Methodology for GC-MS derivatization of similar amine-alcohol structures).

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